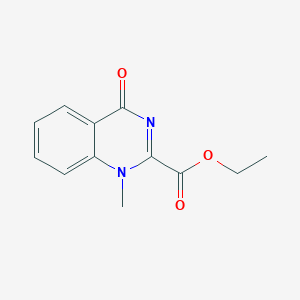

Ethyl 1-methyl-4-oxo-1,4-dihydroquinazoline-2-carboxylate

Description

Ethyl 1-methyl-4-oxo-1,4-dihydroquinazoline-2-carboxylate is a heterocyclic compound featuring a quinazoline core, a bicyclic structure containing two nitrogen atoms at positions 1 and 2. The molecule is substituted with a methyl group at the 1-position and an ethyl ester at the 2-position. Its molecular formula is C₁₂H₁₂N₂O₃, with a molecular weight of 232.24 g/mol. The methyl group enhances lipophilicity, while the ester moiety provides reactivity for further derivatization, such as hydrolysis to carboxylic acids or amide formation .

Properties

CAS No. |

88267-66-7 |

|---|---|

Molecular Formula |

C12H12N2O3 |

Molecular Weight |

232.23 g/mol |

IUPAC Name |

ethyl 1-methyl-4-oxoquinazoline-2-carboxylate |

InChI |

InChI=1S/C12H12N2O3/c1-3-17-12(16)10-13-11(15)8-6-4-5-7-9(8)14(10)2/h4-7H,3H2,1-2H3 |

InChI Key |

CBDKDWUIWXUANJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=O)C2=CC=CC=C2N1C |

Origin of Product |

United States |

Preparation Methods

Classical Multi-Step Synthesis via Diamine and Acid Derivatives

One traditional approach involves the condensation of suitable anthranilic acid derivatives or diamines with carboxylic acid derivatives or their activated forms (acid chlorides, anhydrides, or esters), followed by cyclization to form the quinazoline ring.

Step 1: Formation of Amide Intermediate

The starting material, typically a 2-aminobenzamide or a related diamine compound, is reacted with an activated acid derivative such as ethyl chloroformate or ethyl glyoxylate to form an amide intermediate.

Step 2: Cyclization to Quinazoline Core

The amide intermediate undergoes intramolecular cyclization under acidic or basic conditions, often facilitated by heating or refluxing in an appropriate solvent (e.g., ethanol, toluene), to yield the quinazoline-4-one core.

Step 3: Methylation

The 1-methyl substitution is introduced by alkylation of the nitrogen at position 1, typically using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.

Step 4: Esterification

The carboxylate ester at position 2 is introduced either by starting with an ester-functionalized acid derivative or by esterification of the carboxylic acid intermediate using reagents like ethanol and acid catalysts.

This method is supported by literature describing the use of reagents such as ethyl glyoxylate and diamine compounds under reflux conditions to yield 3,4-dihydroquinazoline derivatives with good yields and purity.

One-Pot Three-Component Domino Reaction

A modern, efficient method involves a domino three-component assembly reaction using arenediazonium salts, nitriles, and bifunctional aniline derivatives under metal-free mild conditions.

Reagents: Arenediazonium salts, nitriles, and bifunctional anilines.

Mechanism: The arenediazonium salt reacts with the nitrile to form an N-arylnitrilium intermediate, which then undergoes nucleophilic addition and cyclization with the bifunctional aniline to form the quinazoline ring system.

Advantages: This method allows the formation of three C–N bonds in a single operation, providing high efficiency, good functional group tolerance, and avoids the use of metals.

Conditions: Typically carried out at room temperature or mild heating, under metal-free conditions, with solvents such as acetonitrile or toluene.

Outcome: The method yields diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones, including ethyl ester derivatives, in high yields with straightforward purification.

Synthesis via Hydrazide and Azide Intermediates Followed by Coupling

Another synthetic route involves:

Preparation of hydrazide intermediates from methyl or ethyl esters of quinazoline derivatives by reaction with hydrazine hydrate.

Conversion of hydrazides to azides via diazotization with sodium nitrite in acidic conditions.

Subsequent coupling of azides with amino acid esters or other nucleophiles in the presence of bases like triethylamine to form substituted quinazoline derivatives.

Purification by recrystallization from solvent mixtures such as petroleum ether and ethyl acetate.

This method has been reported to give good yields (up to 88%) and allows for structural diversification by varying the amino acid esters or nucleophiles used.

Use of Carbodiimide-Mediated Coupling for Ester Formation

The esterification step or amide bond formation in quinazoline derivatives can be efficiently achieved using carbodiimide coupling reagents such as N,N′-dicyclohexylcarbodiimide (DCC) in the presence of hydroxybenzotriazole (HOBT).

Procedure: The carboxylic acid derivative of quinazoline is reacted with DCC and HOBT at low temperatures (0°C to room temperature) in solvents like ethyl acetate.

Outcome: Formation of active esters or amides, which upon reaction with amines or alcohols yield the desired esterified quinazoline derivatives.

Purification: Removal of dicyclohexylurea by filtration, followed by washing and recrystallization.

This method is widely used for preparing amino acid ester derivatives of quinazoline compounds with good yields and purity.

Additional Synthetic Notes and Conditions

Solvents: Alcoholic solvents such as ethanol and methanol, ethers like tetrahydrofuran, and aromatic solvents like toluene are commonly used depending on the reaction step.

Temperatures: Reaction temperatures vary from 0°C (for sensitive steps like diazotization) to reflux temperatures (~80–120°C) for cyclization and esterification.

Reaction Times: Typically range from 1 hour to 24 hours depending on the step and reagents used.

Acid/Base Catalysis: Acidic compounds (e.g., acetic acid, hydrochloric acid) are often employed to facilitate cyclization or to isolate the compound as acid salts. Bases such as triethylamine are used to neutralize acids and promote coupling reactions.

Purification: Crystallization from solvent mixtures (petroleum ether–ethyl acetate), column chromatography, and filtration are standard purification techniques.

Summary Table of Preparation Methods

Research Findings and Analytical Data

The synthesized this compound and its derivatives have been characterized by standard spectroscopic techniques:

1H NMR and 13C NMR: Confirm aromatic protons, methyl groups, methylene linkers, ester OCH2 and CH3 signals, and carbonyl carbons.

Infrared (IR) Spectroscopy: Characteristic absorption bands for ester carbonyl (1728 cm⁻¹), amide carbonyl (1676 cm⁻¹), and aromatic C-H stretching (3105–3030 cm⁻¹).

Mass Spectrometry (LC-MS): Molecular ion peaks consistent with calculated molecular weights.

Elemental Analysis: Close agreement between calculated and found values for C, H, N content.

These compounds have demonstrated biological activities such as anticandidal effects, linked to their structural features and substituents, indicating the importance of precise synthetic control.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-4-oxo-1,4-dihydroquinazoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.

Reduction: Reduction reactions can convert the 4-oxo group to a hydroxyl group, forming 4-hydroxyquinazoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinazoline-2,4-dione derivatives, 4-hydroxyquinazoline derivatives, and various substituted quinazoline compounds .

Scientific Research Applications

Ethyl 1-methyl-4-oxo-1,4-dihydroquinazoline-2-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry.

Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

Medicine: Its derivatives are explored for their potential as therapeutic agents in treating various diseases, including cancer and infectious diseases.

Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-4-oxo-1,4-dihydroquinazoline-2-carboxylate involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound can also interfere with microbial cell wall synthesis, leading to its antimicrobial effects. The exact pathways and molecular targets may vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Ethyl 1-methyl-4-oxo-1,4-dihydroquinazoline-2-carboxylate become apparent when compared to related quinazoline and quinoline derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of this compound and Analogues

Key Comparative Insights

Core Structure Differences: Quinazoline vs. The additional nitrogen in quinazoline may enhance binding to biological targets, as seen in luotonin A derivatives . Naphthalene Derivatives: Ethyl 5-methoxy-4-oxo-1,4-dihydronaphthalene-2-carboxylate lacks nitrogen atoms, reducing polarity but extending conjugation for optical applications .

Substituent Effects: Halogenation (Cl/Br): Chlorine and bromine at the 6-position increase molecular weight (252.65 g/mol for Cl; 297.11 g/mol for Br) and alter reactivity. Halogens may participate in halogen bonding, affecting solubility and crystallinity . Methoxy vs. Methyl: The 5-methoxy group in naphthalene derivatives enhances electron-donating capacity, whereas the 1-methyl group in quinazoline/quinoline derivatives increases steric bulk .

Synthetic Routes :

- This compound is synthesized via Claisen condensation and Michael addition, as outlined in Schemes 4 and 11 .

- Halogenated analogues are typically prepared via direct halogenation or using pre-halogenated starting materials .

Physicochemical Properties: Collision Cross-Section (CCS): Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has a CCS of 149.0 Ų for [M+H]⁺, suggesting a compact structure compared to bulkier derivatives . Purity and Stability: Ethyl 6-chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylate is specified to have ≥95% purity, critical for reproducibility in synthetic workflows .

Applications :

Biological Activity

Ethyl 1-methyl-4-oxo-1,4-dihydroquinazoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

- Chemical Formula : C13H13NO3

- Molecular Weight : 231.25 g/mol

- CAS Number : 60442-66-2

- Linear Structure : Structure

The biological activity of this compound is attributed to its ability to interact with various molecular targets involved in cellular processes. It has been shown to exhibit:

- Anticancer Activity : The compound has demonstrated cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer), A2780 (ovarian cancer), and MDA-MB-231 (breast cancer). For instance, compounds derived from similar quinazoline structures showed IC50 values indicating potent anti-proliferative activity .

Biological Activity Data

| Activity Type | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Anticancer | HepG2 | 22.76 | |

| Anticancer | A2780 | 22.94 | |

| Antioxidant | Various | 57.99 |

Case Studies and Research Findings

- Cytotoxicity Studies : A series of dihydroquinazoline derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. This compound was part of a broader study that indicated strong anti-proliferative properties against multiple types of cancer cells .

- Structure–Activity Relationship (SAR) : Research has focused on understanding how structural modifications influence the biological activity of quinazoline derivatives. The presence of specific functional groups significantly affects the compound's interaction with biological targets, enhancing its anticancer properties and reducing toxicity .

- Pharmacokinetics and ADMET Properties : Preliminary studies using ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions suggest that many compounds related to this compound have favorable pharmacokinetic profiles, indicating potential for clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.